5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride
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Description
5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is a specialty chemical . Its molecular formula is C8H8ClNO2 and its molecular weight is 185.607.
Synthesis Analysis
The synthesis of pyridine compounds, such as 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, often involves the use of Grignard reagents, acetic anhydride, and copper catalysis . The synthesis process can be influenced by factors such as temperature and the presence of other chemical compounds .Scientific Research Applications
Novel Dimerization through Acidic Hydrolysis
Shiotani et al. (1986) discovered an unexpected dimerization of 5-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine upon reaction with hydrochloric acid, yielding novel dimerized compounds. This study showcases the unique reactivity of the compound under specific conditions, providing insights into the chemical behavior of furo[2,3-c]pyridine derivatives (Shiotani, Morita, Inoue, Ishida, Doi, & In, 1986).
Synthesis of Furo[2,3-c]pyridine and Derivatives
Morita and Shiotani (1986) also reported on a simple synthesis method for furo[2,3-c]pyridine and its 2- and 3-methyl derivatives from ethyl 3-hydroxyisonicotinate. This synthesis process highlights the versatility of furo[2,3-c]pyridine derivatives in chemical synthesis, offering a pathway for the production of these compounds (Morita & Shiotani, 1986).
Synthesis and Reactions of Aminofuro[3,2-c]pyridinium Tosylates
Bencková and Krutošíková (1999) synthesized 5-aminofuro[3,2-c]pyridinium tosylates and explored their reactions to produce furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters and N-oxides. This research demonstrates the compound's potential in synthesizing structurally diverse heterocycles, useful in developing new chemical entities (Bencková & Krutošíková, 1999).
Antimicrobial Activity of Pyrano[2,3-c]pyridine Derivatives
Zhuravel et al. (2005) investigated the antimicrobial activity of novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides. Their findings highlight the potential of furo[2,3-c]pyridine derivatives in medicinal chemistry, particularly in developing compounds with significant antibacterial and antifungal properties (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
properties
IUPAC Name |
5-methylfuro[2,3-c]pyridin-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2.ClH/c1-5-2-6-7(10)4-11-8(6)3-9-5;/h2-3H,4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVRYXOLQHTBJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)OCC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride |
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